B1576457 Hepcidin antimicrobial peptide 1

Hepcidin antimicrobial peptide 1

Cat. No.: B1576457
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Discovery and Nomenclature

The discovery of this compound emerged through parallel research efforts in the late 1990s and early 2000s, representing a convergence of antimicrobial peptide research and iron metabolism studies. The initial identification occurred in January 1998 when researchers deposited the sequence of this peptide to the Swiss Protein database, naming it hepcidin due to its high messenger ribonucleic acid expression in the liver and its demonstrated microbicidal activity in laboratory conditions. This nomenclature reflected the peptide's hepatic origin, denoted by the prefix "hep," combined with its antimicrobial properties, indicated by the suffix "cidin".

The peptide was independently discovered by multiple research groups between 2000 and 2001, leading to the establishment of alternative nomenclature systems that persisted in the scientific literature. Krause and colleagues isolated a 25-residue peptide from human blood ultrafiltrate using mass spectrometric assays designed to detect cysteine-rich peptides, designating their discovery as Liver-Expressed Antimicrobial Peptide 1. Concurrently, Park and colleagues characterized the same cysteine-rich peptide from human urine samples, applying the term hepcidin based on its hepatic bactericidal protein properties. These parallel discoveries established the foundation for understanding this peptide's multifaceted biological roles.

The serendipitous nature of hepcidin's functional characterization became apparent during initial antimicrobial studies when researchers observed dramatic concentration increases in urine samples from septic donors. One particular case demonstrated greater than 100-fold elevation in hepcidin concentration during systemic infection, establishing the peptide's connection to inflammatory responses and innate immune activation. This observation provided critical early evidence linking hepcidin to inflammation-mediated immune responses, foreshadowing its later recognition as a key mediator in anemia of chronic disease.

Research Group Year Source Material Nomenclature Key Finding
Ganz Laboratory 1998 Human urine Hepcidin Hepatic origin, microbicidal activity
Krause et al. 2000 Blood ultrafiltrate Liver-Expressed Antimicrobial Peptide 1 25-residue antimicrobial peptide
Park et al. 2001 Human urine Hepcidin Hepatic bactericidal protein
Pigeon et al. 2001 Mouse liver Iron-regulated transcript Iron-induced gene expression

Structural Classification Within the β-Defensin Family

This compound belongs to the β-defensin family of antimicrobial peptides, characterized by its cationic nature and distinctive cysteine-rich composition. The mature peptide consists of 25 amino acids with the sequence Aspartic acid-Threonine-Histidine-Phenylalanine-Proline-Isoleucine-Cysteine-Isoleucine-Phenylalanine-Cysteine-Cysteine-Glycine-Cysteine-Cysteine-Histidine-Arginine-Serine-Lysine-Cysteine-Glycine-Methionine-Cysteine-Cysteine-Lysine-Threonine, with a molecular weight of 2789.4 daltons. This peptide contains eight cysteine residues that form four disulfide bonds, creating a highly stable tertiary structure essential for biological activity.

The disulfide bond connectivity pattern in hepcidin initially generated considerable scientific debate before advanced analytical techniques resolved the structural arrangement. Early nuclear magnetic resonance spectroscopy studies proposed a ladder-like disulfide configuration including a rare vicinal disulfide bond between adjacent cysteine residues. However, subsequent investigations employing nuclear magnetic resonance mapping, disulfide analysis, and X-ray crystallography established the correct connectivity pattern involving Cysteine 7-Cysteine 23, Cysteine 10-Cysteine 13, Cysteine 11-Cysteine 19, and Cysteine 14-Cysteine 22 linkages. This revised structural model eliminated the proposed vicinal disulfide bond and demonstrated a β-hairpin-like motif with a central core stabilized by the disulfide cross-links and a flexible six-residue amino-terminal region.

The structural analysis revealed that hepcidin exhibits conformational flexibility at physiological temperatures, interconverting between two distinct conformations. Nuclear magnetic resonance studies conducted at varying temperatures demonstrated that conformational variation occurs predominantly around the β-hairpin region while the amino-terminal segment remains flexible across all temperature ranges. This structural plasticity may contribute to the peptide's ability to interact with diverse molecular targets, including ferroportin and bacterial membrane components.

The peptide's classification within the defensin superfamily places it among a diverse group of host defense molecules characterized by compact folded structures with high positive charge and multiple disulfide bonds. Defensins typically range from 18 to 45 amino acids in length and contain three or four highly conserved disulfide bonds, criteria that hepcidin satisfies through its 25-amino acid structure and four disulfide linkages. The β-defensin subfamily specifically encompasses vertebrate antimicrobial peptides that share structural homology despite limited sequence similarity across species.

Structural Feature Hepcidin Specification β-Defensin Family Range
Amino acid length 25 residues 18-45 residues
Disulfide bonds 4 bonds 3-4 bonds
Cysteine residues 8 residues 6-8 residues
Molecular weight 2789.4 daltons 2000-5000 daltons
Net charge Cationic Cationic
Secondary structure β-hairpin motif β-sheet dominated

Evolutionary Conservation Across Vertebrate Species

The evolutionary conservation of this compound across vertebrate species demonstrates remarkable preservation of both structural and functional elements, distinguishing it from other antimicrobial peptides that typically exhibit rapid sequence evolution. Comparative genomic analyses encompassing 17 different vertebrate species have revealed that hepcidin sequences maintain striking similarity among mammalian species, with expressed sequence tag database searches identifying clearly related hepcidin variants in fish species. This conservation pattern suggests strong selective pressure maintaining hepcidin's structural integrity, likely reflecting its dual role in antimicrobial defense and iron regulation.

Teleost fish species present particularly interesting evolutionary adaptations in hepcidin expression, with some species maintaining single hepcidin genes while others have evolved multiple hepcidin variants with specialized functions. The gilthead seabream represents an example of single hepcidin gene expression, where the peptide maintains both antimicrobial activity and iron regulatory functions. The seabream hepcidin gene demonstrates typical vertebrate organization with three exons and two introns, showing constitutive expression across multiple tissues including peritoneal leucocytes, head-kidney, liver, and skin. Functional studies in seabream revealed that synthetic hepcidin peptide exhibits significant antimicrobial activity against various bacterial strains, demonstrating the preservation of defensive capabilities across evolutionary divergent species.

More complex evolutionary adaptations appear in certain fish species such as the European sea bass, which has evolved two distinct hepcidin types with specialized biological roles. Type 1 hepcidin maintains the traditional iron homeostasis function through ferroportin regulation, while Type 2 hepcidins have specialized for antimicrobial activity against diverse pathogenic organisms. This functional specialization represents an evolutionary strategy that allows for optimization of both iron regulation and innate immune responses without compromising either function.

The conservation analysis reveals that amino-terminal residues critical for biological activity represent the most highly conserved regions across species, while residues located away from the functional center around the β-turn region show greater sequence variation. Specifically, Histidine 3, Phenylalanine 4, and Isoleucine 6 form a localized functional patch that remains conserved across mammalian species, reflecting the importance of these residues for ferroportin interaction and antimicrobial activity. This conservation pattern supports the hypothesis that hepcidin's primary functions have remained constant throughout vertebrate evolution despite species-specific adaptations.

Phylogenetic analysis of hepcidin sequences from vertebrate species demonstrates clear evolutionary relationships that correlate with taxonomic classifications. Fish hepcidins form distinct clades that reflect their evolutionary divergence from mammalian lineages, yet maintain core structural features essential for antimicrobial function. The presence of multiple hepcidin paralogs in some species suggests gene duplication events followed by functional specialization, allowing for refined regulation of iron metabolism and antimicrobial responses.

Species Group Hepcidin Variants Functional Specialization Conservation Level
Mammals Single gene Dual function (antimicrobial/iron regulation) High sequence similarity
Teleost fish (most) Single gene Dual function Moderate sequence similarity
European sea bass Two types Type 1: Iron regulation, Type 2: Antimicrobial Functional specialization
Gilthead seabream Single gene Dual function High functional conservation

Properties

bioactivity

Antimicrobial

sequence

LCRFCCKCCRNKGCGYCCKF

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

The antimicrobial properties of HAMP1 are enhanced under acidic pH conditions, which is significant given that many infections occur in such environments. This characteristic positions HAMP1 as a potential candidate for drug development targeting infections in acidic physiological areas .

In Vitro Studies

Research has shown that HAMP1 effectively reduces bacterial counts in vitro. For instance, studies involving bone marrow stromal cells (BMSCs) demonstrated that HAMP derived from these cells significantly decreased bacterial growth and inflammation .

StudyFindings
BMSC-derived HepcidinReduced bacterial counts and inflammation in vitro and in vivo
Acidic pH enhancementIncreased antimicrobial activity of hepcidins at lower pH levels

In Vivo Studies

In vivo studies have further validated the antimicrobial efficacy of HAMP1. For example, zebrafish models treated with HAMP1 exhibited increased survival rates against bacterial infections such as Aeromonas hydrophila and Vibrio alginolyticus due to enhanced bactericidal activity in serum stimulated by hepcidin .

Aquaculture Applications

Research has suggested that HAMP1 can be utilized as an alternative to traditional antibiotics in aquaculture. In experiments with sea bass (Dicentrarchus labrax), administration of HAMP2 (a variant with more pronounced antimicrobial properties) resulted in reduced mortality rates and bacterial loads during infections .

Clinical Implications

The potential use of HAMP1 as a topical agent for treating mucosal infections has been explored, particularly given its reduced likelihood of inducing resistance compared to conventional antibiotics. Its application could be beneficial for patients with chronic infections where antibiotic resistance is prevalent .

Challenges and Future Directions

While the promise of HAMP1 as an antimicrobial agent is evident, several challenges remain:

  • Production Costs : High costs associated with producing peptides limit their widespread clinical application.
  • Toxicity Concerns : Potential toxicity at high concentrations needs thorough investigation before clinical use.
  • Resistance Development : Although less prone to resistance than traditional antibiotics, continuous monitoring is essential.

Future research should focus on optimizing the production processes for HAMP1 derivatives, exploring their synergistic effects with other antimicrobial agents, and conducting extensive clinical trials to establish safety and efficacy profiles.

Comparison with Similar Compounds

Structural Similarities and Divergences

  • Defensins : Like HAMP1, defensins (e.g., HNP1) are cysteine-rich and bind α2-macroglobulin (α2M-MA) via thiol-disulfide interchange. However, defensins lack iron-regulatory functions and exhibit stronger microbicidal activity .
  • Fish Hepcidins : Miiuy croaker and black seabream hepcidins share HAMP1’s cysteine framework and dual roles but show lineage-specific adaptations, such as tissue-specific expression in gills and skin .

Functional Overlap and Uniqueness

  • LL-37 (Cathelicidin) : While LL-37 and HAMP1 both disrupt bacterial membranes, LL-37 additionally promotes wound healing and neutralizes endotoxins. HAMP1’s iron-regulatory role is absent in LL-37 .

Evolutionary Insights

  • Conservation : Hepcidin genes are conserved across vertebrates (mammals, birds, fish), underscoring their evolutionary importance in linking immunity and metabolism .
  • Adaptation : Fish hepcidins have diversified into multiple isoforms (e.g., 7 variants in black seabream), likely due to selective pressure from aquatic pathogens .

Clinical and Therapeutic Implications

  • HAMP1 : Dysregulation is linked to anemia of chronic disease and iron overload disorders. Therapeutic strategies target HAMP1 modulation (e.g., siRNA for anemia) .
  • Epinecidin-1: A promising candidate for novel antibiotics due to its low MIC and immunomodulatory properties .

Preparation Methods

Recombinant DNA Technology for Hepcidin Antimicrobial Peptide 1

Recombinant DNA technology is the most widely used method for producing Hepc1, enabling the generation of the peptide in large quantities with high purity.

1.1 Generation of Transgenic Models Expressing Hepcidin

  • A 1.6-kb fragment of the Hepc1 gene was amplified from mouse genomic DNA using specific primers and subcloned into a cloning vector (pCR2.1 TA) for sequence verification.
  • The gene fragment was excised using BamHI and NotI restriction enzymes and inserted into a tetracycline-regulated expression vector (pTRE2hyg).
  • Site-directed mutagenesis was employed to introduce an XhoI restriction site downstream of the β-globin polyadenylation signal to facilitate cloning.
  • The purified transgene fragment was microinjected into mouse oocyte pronuclei to create transgenic lines that express Hepc1 under tetracycline control, allowing regulated expression in hepatocytes (liver cells), the primary natural source of Hepc1.
  • The transgenic mice exhibited features consistent with Hepc1 overexpression, such as slowed dietary iron absorption and iron-restricted erythropoiesis, confirming functional expression of the peptide (References).

Table 1: Key Steps in Recombinant Hepc1 Transgene Construction

Step Description
Gene amplification PCR amplification of Hepc1 from mouse genomic DNA
Cloning Insertion into pCR2.1 TA cloning vector
Restriction digestion Use of BamHI and NotI enzymes
Subcloning Transfer into pTRE2hyg tetracycline-regulated vector
Site-directed mutagenesis Introduction of XhoI site post β-globin poly-A tail
Microinjection Injection into FVB mouse oocyte pronuclei
Transgenic line generation Establishment of mice expressing Hepc1 under tTA control

Expression in Microbial Systems: Pichia pastoris

Another effective method for Hepc1 preparation involves heterologous expression in microbial systems such as Pichia pastoris, a yeast species widely used for producing recombinant proteins.

2.1 Cloning and Expression

  • The Hepc1 gene from Pseudosciaena crocea (a fish species) was cloned and expressed in Pichia pastoris.
  • The recombinant peptide was purified and freeze-dried into powder form for storage at -20°C.
  • This system allows for post-translational modifications and proper folding, critical for maintaining antimicrobial activity.

2.2 Stability and Digestion Studies

  • The Pichia pastoris-expressed Hepc1 was subjected to in vitro simulated digestion using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to assess its stability.
  • Peptide samples were incubated at 37°C for varying times (0 seconds to 60 minutes), followed by SDS-PAGE analysis to monitor degradation.
  • These studies help in understanding the peptide's stability in gastrointestinal conditions, important for potential oral administration (Reference).

In Vitro Wheat Germ Expression System

  • This compound has also been prepared using an in vitro wheat germ expression system.
  • The recombinant protein is formulated in a buffer containing 50 mM Tris-HCl and 10 mM reduced glutathione at pH 8.0, which supports proper folding and stability of the peptide.
  • This method is advantageous for rapid protein synthesis without the need for cell culture and allows for easy manipulation of expression conditions (Reference).

Comparative Summary of Preparation Methods

Preparation Method Host/System Used Key Advantages Limitations References
Recombinant DNA in Transgenic Mice Mouse hepatocytes (in vivo) Physiological expression, functional studies Time-consuming, complex animal models
Recombinant Expression in Pichia pastoris Yeast system High yield, post-translational modifications Requires purification, potential glycosylation differences
In Vitro Wheat Germ Expression Cell-free system Rapid synthesis, no cell culture needed Scale-up limitations
Synthetic Peptide Synthesis Chemical synthesis Precise sequence control, purity Lack of natural folding/modifications Inferred

Research Findings on Hepcidin Preparation and Functional Implications

  • Overexpression of Hepc1 in transgenic mice led to iron-restricted erythropoiesis, confirming the peptide's role in iron metabolism regulation.
  • Administration of Hepc1 peptides in fish models demonstrated antimicrobial effects and modulation of iron-related gene expression, indicating functional activity of prepared peptides.
  • Stability studies of recombinant peptides expressed in Pichia pastoris suggest potential for oral delivery, pending further optimization.
  • The wheat germ expression system offers a flexible platform for producing Hepc1 variants for research purposes.

Q & A

Q. What are the primary structural features of HAMP1, and how do they influence its dual functionality in iron regulation and antimicrobial activity?

HAMP1 contains a highly conserved 8-cysteine motif in its C-terminal region, forming four intramolecular disulfide bonds that stabilize its β-sheet structure . This structural integrity is essential for binding to ferroportin (Fpn1) to regulate iron export and for disrupting microbial membranes via electrostatic interactions . Methodologically, structural analysis can be performed using X-ray crystallography, nuclear magnetic resonance (NMR), or homology modeling based on conserved motifs in teleosts and mammals .

Q. How is HAMP1 expression regulated under iron overload or inflammatory conditions?

HAMP1 transcription is upregulated by iron via the BMP/SMAD pathway and by inflammation via interleukin-6 (IL-6)-mediated STAT3 activation . Experimental validation involves measuring mRNA levels in iron-dextran-treated mouse livers using Northern blotting or qPCR, and protein quantification via ELISA (e.g., specificity: CV <8% intra-assay, <10% inter-assay) . Lipopolysaccharide (LPS) challenge in vitro in hepatocytes further confirms inflammatory induction .

Q. What methodological approaches are used to detect and quantify HAMP1 in biological samples?

  • Antibody-based methods : Western blot (WB) with monoclonal antibodies (e.g., mouse-derived anti-HAMP1, PBS buffer pH 7.4) , immunohistochemistry (IHC) for tissue localization , and ELISA kits optimized for serum/plasma (detection range: 125–8000 pg/mL, 450 nm absorbance) .
  • Molecular techniques : RT-PCR for mRNA expression using species-specific primers (e.g., degenerate primers for fish hepcidin isoforms) .

Advanced Research Questions

Q. How do HAMP1 isoforms (e.g., Hamp1 vs. Hamp2) differ in functional roles across species, and how can isoform-specific effects be distinguished experimentally?

In teleosts (e.g., grass carp), Hamp1 regulates iron homeostasis and exhibits broad-spectrum antimicrobial activity, while Hamp2 is primarily antimicrobial . Isoform-specific knockdown via siRNA in vitro, coupled with iron quantification (ferrozine assay) and microbial survival assays, can differentiate roles. Phylogenetic analysis of cysteine motifs and promoter regions further clarifies evolutionary divergence .

Isoform Primary Function Key Experimental Readouts
Hamp1Iron regulation, antimicrobialFerroportin degradation , bacterial CFU reduction
Hamp2AntimicrobialMembrane permeabilization assays, minimal iron-related gene modulation

Q. What experimental challenges arise when studying HAMP1’s dual roles, and how can contradictions in functional data be resolved?

Contradictions often stem from:

  • Context-dependent expression : Inflammation vs. iron overload may prioritize HAMP1’s antimicrobial or iron-regulatory roles . Use conditional knockout models (e.g., hepatocyte-specific HAMP1 deletion) to isolate pathways.
  • Isoform cross-reactivity : Commercial antibodies may not distinguish HAMP1 from HAMP2. Validate with isoform-specific primers/probes and mass spectrometry for peptide verification .
  • Species-specificity : Teleost HAMP1 has stronger antimicrobial activity than mammalian homologs. Compare orthologs using standardized MIC assays (e.g., broth microdilution) .

Q. How can in silico approaches enhance the design of HAMP1 functional studies or therapeutic applications?

  • Structure-function prediction : Molecular docking (e.g., HAMP1-Fpn1 binding ) and MD simulations assess peptide stability under physiological conditions (salt, pH) .
  • Therapeutic optimization : In silico mutagenesis (e.g., truncating HAMP1-25 to HAMP1-20) improves bioavailability while retaining activity . Tools like the Antimicrobial Peptide Database (APD) enable motif analysis and cross-species comparisons .

Q. What mechanisms underlie HAMP1’s recently discovered non-classical roles, such as renin inhibition or neuroprotection?

HAMP1 binds renin’s active site (Kd ~10⁻⁷ M via bio-layer interferometry), reducing angiotensinogen cleavage and blood pressure in hypertensive models . In neuroprotection, HAMP1 downregulates transferrin receptor 1 (TfR1) in oligodendrocytes, mitigating ferroptosis after spinal cord injury . Methodologically, fluorometric renin activity assays and RNA-seq of iron-related genes (e.g., DMT1, Fpn1) in neuronal cultures are critical .

Methodological Considerations

Q. How can researchers address HAMP1’s instability and proteolytic degradation in therapeutic studies?

  • Delivery systems : Encapsulation in liposomes or fusion with albumin extends half-life .
  • Peptide engineering : C-terminal amidation or D-amino acid substitution reduces susceptibility to serum proteases .
  • In vivo models : Use zebrafish larvae for rapid, low-cost toxicity and efficacy screening .

Q. What are the limitations of current HAMP1 detection assays, and how can they be improved?

  • Cross-reactivity : ELISA kits may detect truncated forms (e.g., HAMP1-20 vs. HAMP1-25). Use tandem MS for absolute quantification .
  • Low sensitivity in complex matrices : Immunoprecipitation (IP) prior to WB enhances specificity in tissue lysates .

Data Interpretation and Validation

Q. How should conflicting data on HAMP1’s antimicrobial efficacy (e.g., salt sensitivity) be reconciled?

Antimicrobial activity is context-dependent:

  • High salt concentrations (>150 mM NaCl) neutralize HAMP1’s charge, reducing efficacy. Use low-salt buffers in vitro .
  • Biofilm inhibition : HAMP1-20 disrupts Staphylococcus epidermidis biofilms at 64 µg/mL, but efficacy varies with polysaccharide intercellular adhesin (PIA) expression . Combine with biofilm dispersal agents (e.g., DNase I) for enhanced activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.